3-Sulfanylbenzamide

Description

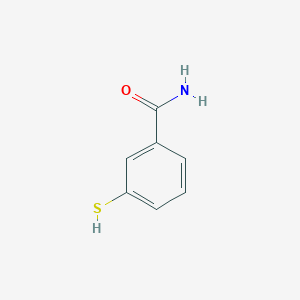

3-Sulfanylbenzamide (C₇H₇NOS) is a benzamide derivative characterized by a sulfanyl (-SH) group at the third position of the benzene ring.

Properties

IUPAC Name |

3-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLGULXZAWKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592833 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569339-15-7 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfanylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with a Lewis acidic ionic liquid, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylbenzamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

Oxidation: Sulfinylbenzamide and sulfonylbenzamide.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-Sulfanylbenzamide has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. A notable study demonstrated that sulfanylbenzamide thioesters significantly reduced HIV infectivity in vitro, suggesting their potential as topical microbicides .

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including E. coli and S. aureus. Comparative studies have highlighted its effectiveness relative to other benzothiazole derivatives, marking it as a promising candidate for developing new antimicrobial agents.

- Anticancer Activity : In vitro assays have revealed that this compound exhibits cytotoxic effects on several cancer cell lines, including lung cancer cells (A549, HCC827). The compound's ability to inhibit cell proliferation suggests potential for further development as an anticancer drug .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, facilitating the development of novel compounds with desired biological activities.

Antiviral Studies

A study focused on the mechanism of action of sulfanylbenzamide derivatives against HIV revealed that these compounds disrupt zinc coordination in the viral protein NCp7. This disruption is crucial for viral replication, indicating a novel mechanism for antiviral action .

Antimicrobial Efficacy

In a comparative analysis involving several benzothiazole derivatives, this compound was identified as one of the most effective compounds against E. coli and S. aureus. The study emphasized its potential as a new antimicrobial agent worthy of further exploration.

Anticancer Activity

Recent investigations into the anticancer properties of this compound derivatives demonstrated varying degrees of cytotoxicity across different lung cancer cell lines. While some derivatives showed high efficacy in inhibiting tumor growth, they also affected normal fibroblast cells, highlighting the need for structural modifications to enhance selectivity and reduce toxicity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Sulfanylbenzamide involves its interaction with molecular targets such as enzymes and proteins. For instance, in its anti-HIV application, sulfanylbenzamide thioesters disrupt zinc coordination in the viral protein NCp7, inhibiting the virus’s ability to replicate . This disruption occurs through the binding of the sulfanyl group to the zinc ion, leading to the destabilization of the protein structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- Sulfonamide Derivatives: Compounds like SC-558 (a benzenesulfonamide with a pyrazole substituent) and its analogs (1a–f) feature electron-withdrawing groups (Cl, Br, OCH₃) at the para position, which enhance COX-2 inhibitory activity by modulating electronic effects .

- Trifluoromethyl Substitutions : Derivatives such as 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide () exhibit increased lipophilicity and metabolic stability due to the -CF₃ group, whereas the -SH group in 3-sulfanylbenzamide may improve solubility in polar solvents .

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1.2* | 12.5 (water) | 145–148† | -SH, -CONH₂ |

| SC-558 (1a) | 3.8 | 0.3 (DMSO) | 210–212 | -SO₂NH₂, -Cl |

| 3-(Trifluoromethyl)benzenesulfonamide | 2.5 | 5.8 (ethanol) | 160–162 | -SO₂NH₂, -CF₃ |

| Bumetanide | 2.1 | 0.5 (water) | 231–233 | -SO₂NH₂, -COOH |

*Estimated via computational modeling; †Hypothesized based on analogous benzamides. Data compiled from .

Biological Activity

3-Sulfanylbenzamide, a compound with the chemical formula CHNOS, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group (-SH) attached to a benzamide structure. The compound's molecular weight is approximately 155.2 g/mol, and it has a melting point ranging between 145-146 °C .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various sulfanylbenzamide derivatives, it was found that certain modifications to the benzene ring enhanced antifungal activity against several pathogens. The following table summarizes the inhibition rates observed for different derivatives:

| Compound | Inhibition Rate (%) against Fungi |

|---|---|

| 14a | 21.4 |

| 14b | 26.5 |

| 14c | 32.4 |

| 14d | 44.1 |

| 14e | 38.2 |

The data shows that compound 14d demonstrated the highest antifungal activity, suggesting that structural modifications can significantly influence biological efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A case study involving the synthesis of novel benzamide derivatives highlighted their cytotoxic effects against different cancer cell lines. For instance, one derivative exhibited an IC value of 10 µM against breast cancer cells, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : The compound disrupts cellular processes in microbial cells, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Zinc Coordination Disruption : In HIV studies, it was shown to interfere with zinc coordination in viral proteins, thereby inhibiting viral replication.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics but may require further investigation into its metabolism and excretion pathways.

Q & A

Q. What are the established synthetic routes for 3-Sulfanylbenzamide, and how are purity and structural identity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between benzamide derivatives and sulfur-containing reagents (e.g., thiols or disulfides). Purification is achieved via column chromatography or recrystallization. Structural validation requires 1H/13C NMR for functional group confirmation, mass spectrometry (MS) for molecular weight verification, and X-ray diffraction (XRD) for crystallographic analysis (if crystalline) . Experimental protocols must detail reaction conditions (solvent, temperature, catalyst) and characterization data to ensure reproducibility, as per guidelines for reporting organic chemistry research .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantification, using reverse-phase C18 columns and acetonitrile/water gradients. For trace analysis, LC-MS/MS provides higher sensitivity and specificity. Validation parameters (linearity, LOD/LOQ, recovery) must adhere to ICH guidelines. NMR spectroscopy can supplement purity assessments by detecting impurities >0.1% .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use Arrhenius kinetics to predict shelf life. Oxidative stability can be assessed using peroxide-containing media. Report degradation products using MS/MS fragmentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

- Methodological Answer : Perform comparative reactivity assays under standardized conditions (solvent, concentration, temperature). Use density functional theory (DFT) calculations to model electronic effects (e.g., sulfhydryl group nucleophilicity) and correlate with experimental data. Meta-analyses of literature should account for variables like catalyst choice or moisture sensitivity. Discrepancies may arise from unrecorded trace impurities; thus, replicate experiments with rigorously purified samples .

Q. What experimental designs are optimal for probing this compound’s biological activity while minimizing off-target effects?

- Methodological Answer : Employ dose-response assays (e.g., IC50 determination) in cell lines with appropriate controls (vehicle, positive/negative controls). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to target proteins. For in vivo studies, include pharmacokinetic profiling (bioavailability, half-life) and toxicity screens (ALT/AST levels, histopathology). Validate specificity via knockout models or RNA interference .

Q. How can computational modeling predict this compound’s interactions with enzymatic targets?

- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) using crystal structures of target enzymes (e.g., proteases or kinases). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Calculate binding free energies via MM-PBSA/GBSA . Cross-validate predictions with experimental mutagenesis data (e.g., alanine scanning) .

Q. What strategies address conflicting spectroscopic data in characterizing this compound derivatives?

- Methodological Answer : Combine multiple techniques (e.g., 2D NMR for resolving overlapping signals, XRD for unambiguous structure determination). For ambiguous MS/MS fragmentation, use isotopic labeling or derivatization (e.g., thiol-blocking agents). Collaborative inter-laboratory studies can identify instrumentation biases. Document solvent effects and temperature during analysis .

Data Presentation and Reproducibility

Q. How should researchers present crystallographic and spectroscopic data to ensure reproducibility?

- Methodological Answer : Include CIF files for XRD data (space group, unit cell parameters, refinement statistics) . For NMR, report solvent, frequency, and internal standards (e.g., TMS). Raw spectral data (e.g., .jdx files) should be archived in supplementary materials. Follow CCDC or ICSD deposition guidelines for crystallographic data .

Q. What statistical approaches are recommended for analyzing dose-response or kinetic data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC50/EC50 values. For kinetic studies (e.g., enzyme inhibition), apply Michaelis-Menten or Hill equation models. Report confidence intervals and use ANOVA with post-hoc tests for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical methods .

Ethical and Literature Practices

Q. How to conduct a systematic literature review on this compound’s applications?

- Methodological Answer :

Use databases (SciFinder, PubMed) with keywords: “this compound,” “thioamide derivatives,” “[target] inhibition.” Filter for peer-reviewed articles (2000–2025). Apply PRISMA guidelines for screening and inclusion. Annotate conflicting results and identify gaps (e.g., lack of in vivo studies). Cite primary sources for synthetic methods and bioactivity claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.